ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate, also known as ethyl 2-(benzoylamino)-5-ethylthiophene-3-carboxylate, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and modulating various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate can reduce inflammation and pain in animal models. It has also been found to have antitumor effects in certain cancer cell lines. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research involving ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and pain-related disorders. Another area of research is the investigation of the antitumor effects of this compound and its potential applications in cancer therapy. Furthermore, studies can be conducted to understand the exact mechanism of action of this compound and its effects on various signaling pathways involved in inflammation and pain.
Synthesis Methods
Ethyl 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods for synthesizing this compound involves the reaction of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-bromo-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylatethiophene-3-carboxylate with benzamide in the presence of a palladium catalyst. This reaction leads to the formation of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylatethiophene-3-carboxylate, which can be further treated with sodium hydroxide to obtain the final product.
Scientific Research Applications
Ethyl 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Studies have also shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
properties
IUPAC Name |
ethyl 2-benzamido-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-12-10-13(16(19)20-4-2)15(21-12)17-14(18)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKKJQWWSKZZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.